2-(Dimethylamino)-4,6-dimorpholino-1,3,5-triazine
CAS No.:
Cat. No.: VC4906217
Molecular Formula: C13H22N6O2
Molecular Weight: 294.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H22N6O2 |
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Molecular Weight | 294.35 g/mol |
IUPAC Name | N,N-dimethyl-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
Standard InChI | InChI=1S/C13H22N6O2/c1-17(2)11-14-12(18-3-7-20-8-4-18)16-13(15-11)19-5-9-21-10-6-19/h3-10H2,1-2H3 |
Standard InChI Key | KNOLQAZYWBMVSH-UHFFFAOYSA-N |
SMILES | CN(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Canonical SMILES | CN(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Introduction
Chemical Structure and Synthesis
Molecular Properties
The compound’s molecular formula is C₁₃H₂₂N₆O₂, with a molecular weight of 294.35 g/mol. Its IUPAC name is N,N-dimethyl-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine. Key structural features include:
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A central 1,3,5-triazine ring.
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Two morpholino groups at positions 4 and 6.
Table 1: Molecular Properties of 2-(Dimethylamino)-4,6-dimorpholino-1,3,5-triazine
Property | Value |
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Molecular Formula | C₁₃H₂₂N₆O₂ |
Molecular Weight | 294.35 g/mol |
SMILES | CN(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Solubility | Not available |
Synthesis Pathways
The synthesis typically involves sequential nucleophilic substitutions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine):
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Step 1: Reaction with morpholine at 0–5°C to replace two chlorine atoms.
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Step 2: Substitution of the remaining chlorine with dimethylamine at elevated temperatures (70–100°C) .
Key Reaction Conditions:
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Solvents: Acetone, dioxane, or ethyl acetate.
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Catalysts: Sodium bicarbonate or triethylamine.
Biological Activities
Anticancer Mechanisms
The compound inhibits PI3K/mTOR signaling, critical for tumor proliferation and survival:
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PI3K Inhibition: Blocks phosphorylation of Akt at Thr308 (IC₅₀ = 8 nM) .
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mTOR Inhibition: Suppresses phosphorylation of Akt at Ser473 (IC₅₀ < 10 nM) .
In Vivo Efficacy:
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MDA-361 Xenografts: Intravenous administration (20 mg/kg) induced tumor regression comparable to paclitaxel .
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Orthotopic H1975 Lung Cancer: Reduced tumor volume by 60% at 10 mg/kg .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC₅₀ (μM) | Reference |
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SW620 (Colon) | 8.71 | |
A549 (Lung) | 9.55 | |
HeLa (Cervical) | 15.67 | |
MCF-7 (Breast) | 21.77 |
Additional Pharmacological Effects
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Monoamine Oxidase Inhibition: Potential application in mood disorders.
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Antileishmanial Activity: Moderate efficacy against Leishmania promastigotes (IC₅₀ = 12–18 μM) .
Pharmacokinetics and Toxicity
ADME Profiles
Mouse Pharmacokinetics (25 mg/kg IV):
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Half-life (T₁/₂): 14.4 hours.
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Clearance (Clₚ): 7 mL/min/kg.
Key Findings:
Toxicity Profile
Structure-Activity Relationships (SAR)
Role of Substituents
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Morpholino Groups: Enhance hydrogen bonding with PI3K catalytic domains .
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Dimethylamino Group: Reduces molecular polarity, improving blood-brain barrier penetration .
Analog Optimization
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